molecular formula C26H28ClNO5 B5115332 4-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2,6-dimethoxyphenol

4-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2,6-dimethoxyphenol

Cat. No.: B5115332
M. Wt: 470.0 g/mol
InChI Key: AWPLAOKKVQPSFS-UHFFFAOYSA-N
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Description

4-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

4-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO5/c1-30-21-13-17-8-9-28(15-16-10-23(32-3)26(29)24(11-16)33-4)25(20(17)14-22(21)31-2)18-6-5-7-19(27)12-18/h5-7,10-14,25,29H,8-9,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPLAOKKVQPSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2,6-dimethoxyphenol typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring system. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .

Scientific Research Applications

4-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2,6-dimethoxyphenol has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

4-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2,6-dimethoxyphenol is unique due to its specific structural features, such as the presence of both isoquinoline and phenol moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

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